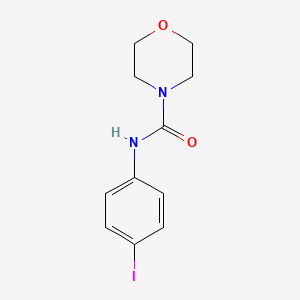
N-(4-iodophenyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodophenyl)morpholine-4-carboxamide: is an organic compound with the molecular formula C11H13IN2O2 It is characterized by the presence of an iodophenyl group attached to a morpholine ring through a carboxamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)morpholine-4-carboxamide typically involves the reaction of 4-iodoaniline with morpholine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodophenyl group in N-(4-iodophenyl)morpholine-4-carboxamide can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The morpholine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
- Substitution reactions yield derivatives where the iodine atom is replaced by other functional groups.
- Oxidation reactions produce N-oxide derivatives.
- Reduction reactions yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-iodophenyl)morpholine-4-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its derivatives have been studied for their antimicrobial and anticancer properties.
Industry: In the materials science field, this compound is used in the synthesis of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-iodophenyl)morpholine-4-carboxamide and its derivatives depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The iodophenyl group can enhance the compound’s ability to penetrate cell membranes, while the morpholine ring can improve its binding affinity to target proteins.
Vergleich Mit ähnlichen Verbindungen
- N-phenylmorpholine-4-carboxamide
- N-(4-bromophenyl)morpholine-4-carboxamide
- N-(4-chlorophenyl)morpholine-4-carboxamide
Comparison: N-(4-iodophenyl)morpholine-4-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its bromine and chlorine analogs, the iodine derivative may exhibit different pharmacokinetic properties and binding affinities due to the larger size and different electronic properties of the iodine atom.
Eigenschaften
IUPAC Name |
N-(4-iodophenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O2/c12-9-1-3-10(4-2-9)13-11(15)14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMDIPSFWJOFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-ETHOXYBENZAMIDE HYDROCHLORIDE](/img/structure/B2977644.png)
![2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2977647.png)


![1,7-dimethyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2977652.png)

![Ethyl 2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2977654.png)
![6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide](/img/structure/B2977655.png)
![N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide](/img/structure/B2977656.png)

![4-({2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide](/img/structure/B2977659.png)



